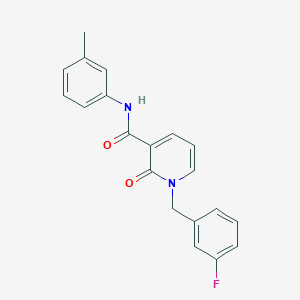

1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

Description

1-(3-Fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative featuring a 3-fluorobenzyl group at position 1 and an m-tolyl (3-methylphenyl) substituent at the N-aryl position. This scaffold is structurally analogous to pharmacologically active carboxamides, which often exhibit bioactivity via interactions with enzymes or receptors. The fluorine atom on the benzyl group may enhance metabolic stability and lipophilicity, while the m-tolyl moiety could influence steric and electronic properties .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c1-14-5-2-8-17(11-14)22-19(24)18-9-4-10-23(20(18)25)13-15-6-3-7-16(21)12-15/h2-12H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFQFQRGGGRCMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogenation and nitration reactions can introduce new functional groups into the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Below is a comparative analysis:

¹Calculated based on molecular formula C₂₀H₁₇FN₂O₂.

Physicochemical and Crystallographic Properties

- Planarity and Hydrogen Bonding : The dihedral angle between aromatic rings in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is 8.38°, indicating near-planar geometry . The target compound’s 3-fluorobenzyl group may introduce slight steric distortion compared to the bromo analogue.

- Hydrogen-Bonded Dimers : Analogues like the bromo and chloro derivatives form centrosymmetric dimers via N–H⋯O hydrogen bonds , a feature likely conserved in the target compound.

Functional Group Impact on Bioactivity (Inferred)

- Fluorine vs.

- Sulfamoyl vs. Trifluoromethyl : The sulfamoyl group in BG15987 introduces hydrogen-bonding capacity, whereas the trifluoromethyl group in BF38499 enhances lipophilicity and electron-withdrawing effects .

Research and Commercial Considerations

- Discontinued Analogues : Compounds like 2-oxo-N-(p-tolyl)-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide () were discontinued, possibly due to synthetic challenges or poor pharmacokinetic profiles .

- Structural Optimization : Substituting the m-tolyl group with electron-deficient aryl rings (e.g., 3-CF₃) may improve metabolic stability, as seen in BF38499 .

Biological Activity

1-(3-Fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and relevant studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 264.28 g/mol. The compound features a dihydropyridine core, which is significant for its biological activity.

The compound exhibits a range of biological activities primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : Studies indicate that dihydropyridine derivatives can scavenge free radicals, thereby exhibiting antioxidant properties that may protect against oxidative stress-related diseases.

- Antimicrobial Properties : Research has shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Pharmacological Studies

A selection of case studies and experimental findings highlights the biological activity of the compound:

| Study | Findings |

|---|---|

| In vitro cytotoxicity assay | Demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM. |

| Antimicrobial efficacy | Showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values less than 100 µg/mL. |

| Antioxidant assays | Exhibited a scavenging effect on DPPH radicals with an IC50 value of 20 µM, indicating strong antioxidant potential. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of Dihydropyridine Core : Utilizing a condensation reaction between appropriate aldehydes and ketones.

- Introduction of Functional Groups : The incorporation of the fluorobenzyl and methyl groups through electrophilic aromatic substitution or coupling reactions.

- Final Amide Formation : The carboxylic acid derivative reacts with amine to form the final amide structure.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated that the compound significantly reduced cell viability through apoptosis induction, with mechanisms involving caspase activation and mitochondrial dysfunction.

Case Study 2: Antimicrobial Efficacy

Research conducted by International Journal of Antimicrobial Agents tested the compound against various pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.